molecular formula C24H29N5O5 B11177959 2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11177959
M. Wt: 467.5 g/mol
InChI Key: UMUWRUDHZZXLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, piperazine moieties, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl-piperazine intermediate. This intermediate is further reacted with acetic anhydride to introduce the acetyl group. Finally, the resulting compound is coupled with 3-methylphenylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The piperazine and acetamide groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl groups may produce alcohol derivatives.

Scientific Research Applications

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and piperazine moieties may interact with enzymes or receptors, modulating their activity. The acetamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring and may have similar biological activities.

    Piperazine derivatives: Compounds with piperazine moieties are often investigated for their pharmacological properties.

    Acetamide derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of furan, piperazine, and acetamide groups, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H29N5O5/c1-17-4-2-5-18(14-17)26-21(30)15-19-23(32)25-7-8-29(19)22(31)16-27-9-11-28(12-10-27)24(33)20-6-3-13-34-20/h2-6,13-14,19H,7-12,15-16H2,1H3,(H,25,32)(H,26,30)

InChI Key

UMUWRUDHZZXLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.